![molecular formula C12H13N3O3 B14223516 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid CAS No. 503616-24-8](/img/structure/B14223516.png)
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is a compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid typically involves the formation of the indazole core followed by the attachment of the butanoic acid side chain. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups attached to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4F-MDMB-BINACA: A synthetic cannabinoid with a similar indazole core structure.
MDMB-4en-PINACA: Another synthetic cannabinoid with structural similarities.
1H-Indazole-3-carboxylic acid derivatives: These compounds share the indazole core and have various biological activities.
Uniqueness
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is unique due to its specific combination of the indazole moiety and the butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propiedades
Número CAS |
503616-24-8 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-(1H-indazole-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13N3O3/c16-10(17)6-3-7-13-12(18)11-8-4-1-2-5-9(8)14-15-11/h1-2,4-5H,3,6-7H2,(H,13,18)(H,14,15)(H,16,17) |
Clave InChI |
IOKIBNCRUPJRLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


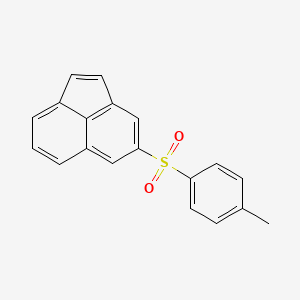
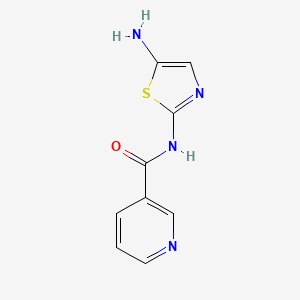
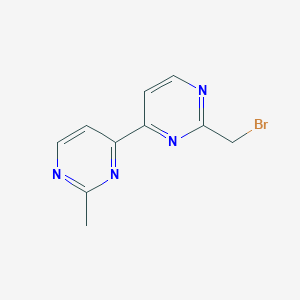
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
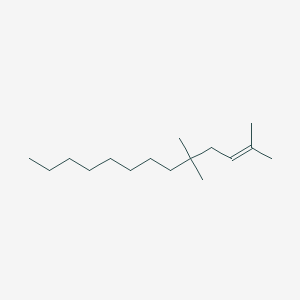
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
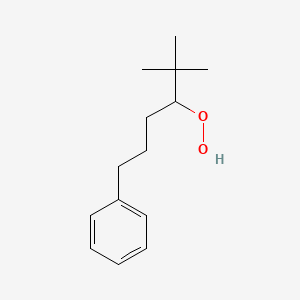
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
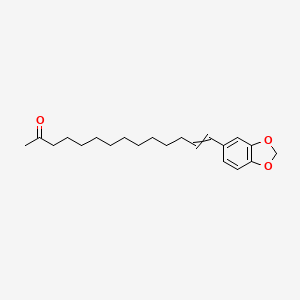

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
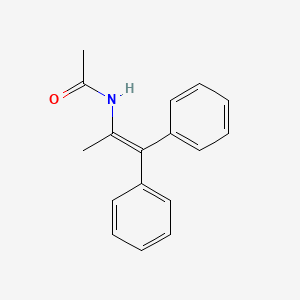
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
